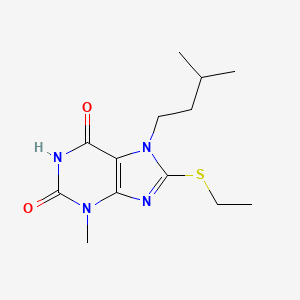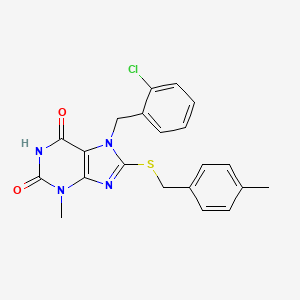![molecular formula C13H20N2 B2382989 1-[(2-Methylphenyl)methyl]-1,4-diazepane CAS No. 926198-09-6](/img/structure/B2382989.png)
1-[(2-Methylphenyl)methyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylphenyl)methyl]-1,4-diazepane is a chemical compound with the molecular formula C13H20N2 It is also known by its IUPAC name, 1-(2-methylbenzyl)-1,4-diazepane This compound is part of the diazepane family, which consists of seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylphenyl)methyl]-1,4-diazepane typically involves the reaction of 2-methylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Methylphenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted diazepane derivatives
Applications De Recherche Scientifique
1-[(2-Methylphenyl)methyl]-1,4-diazepane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-1,4-diazepane is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s diazepane ring structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(2-Methylphenyl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-Benzyl-1,4-diazepane: Lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activities.
1-(2-Chlorobenzyl)-1,4-diazepane: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and applications.
1-(2-Methoxybenzyl)-1,4-diazepane: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-5-2-3-6-13(12)11-15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYWLUMZHQKNJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)


![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)





![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)
